[(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R)-3-methyloxiran-2-yl]phosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDXZJFXQJVXBF-PWNYCUMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O1)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Impaired Antibiotic Transport:the Antibiotic Enters the Bacterial Cell by Mimicking Glycerol 3 Phosphate and Glucose 6 Phosphate, Utilizing the Glpt and Uhpt Transport Systems, Respectively.microbiologyresearch.orgmutations That Inactivate or Reduce the Expression of the Genes Encoding These Transporters Are a Common Cause of Resistance.oup.com
glpT and uhpT Mutations: Loss-of-function mutations, including truncations and deletions in the glpT and uhpT genes, prevent the uptake of the antibiotic, leading to resistance. nih.govfrontiersin.org This is a frequent mechanism observed in clinical isolates. frontiersin.org
Regulatory Gene Mutations: Mutations in genes that regulate the expression of these transporters, such as cyaA (adenylate cyclase) and ptsI (phosphotransferase system), can lower cyclic AMP (cAMP) levels. nih.govscispace.com Reduced cAMP levels lead to decreased expression of the GlpT transporter, thereby conferring resistance. nih.govscispace.com
Modification of the Antibiotic Target:the Molecular Target of 2r,3r 3 Methyloxiran 2 Yl Phosphonic Acid is the Enzyme Udp N Acetylglucosamine Enolpyruvyl Transferase Mura , Which Catalyzes the First Committed Step in Peptidoglycan Biosynthesis.microbiologyresearch.orgresearchgate.netthe Antibiotic Irreversibly Inhibits Mura by Forming a Covalent Bond with a Crucial Cysteine Residue Cys115 in E. Coli .nih.govnih.gov
murA Gene Mutations: While less common in clinical settings compared to transport mutations, alterations in the murA gene can confer high-level resistance. nih.gov The most well-characterized mutation is the substitution of the active site cysteine residue (Cys115) to an aspartate (C115D). nih.govnih.gov This change prevents the covalent modification by the antibiotic while largely preserving the enzyme's catalytic activity. nih.govnih.gov Other mutations, such as Asp50Glu in Enterococcus faecium MurA, have also been identified to reduce susceptibility. researchgate.net
Enzymatic Inactivation:bacteria Can Acquire Genes That Encode Enzymes Capable of Modifying and Inactivating the Antibiotic. These Genes Are Often Located on Mobile Genetic Elements Like Plasmids and Transposons, Facilitating Their Spread.scispace.comnih.gov
Biochemical Characterization of Resistance-Associated Enzyme Variants
The enzymes that confer resistance to [(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid do so by chemically modifying its reactive epoxide ring. These enzymes belong to the vicinal oxygen chelate (VOC) superfamily of metalloenzymes, each utilizing a distinct nucleophile and catalytic mechanism. nih.gov
FosA: This Mn²⁺- and K⁺-dependent enzyme is a glutathione S-transferase. mdpi.com It catalyzes the addition of the thiol group from glutathione to the C1 carbon of the epoxide ring, resulting in a conjugate that is unable to bind to the MurA enzyme. nih.govmdpi.com Overexpression of FosA from a plasmid can confer high-level resistance, but its activity is dependent on the availability of glutathione in the cell. mdpi.com
FosB: Found in Gram-positive organisms, FosB enzymes are Mn²⁺-dependent thiol transferases. nih.gov They catalyze the nucleophilic addition of either L-cysteine or bacillithiol (BSH) to the antibiotic's epoxide ring. nih.gov This modification results in an inactive compound. Kinetic analyses show that different FosB variants have preferences for either L-cysteine or BSH as the thiol substrate. nih.gov
FosX: This enzyme represents a distinct class of epoxide hydrolases. nih.gov It is also a manganese-dependent metalloenzyme but utilizes a water molecule as the nucleophile to attack and open the epoxide ring. nih.govnih.gov This hydrolysis reaction converts the antibiotic into an inactive diol derivative. nih.gov
MurA Variants (e.g., C115D): The resistance conferred by the C115D MurA mutant is not due to enzymatic inactivation of the drug, but rather a modification of the target itself. Biochemical studies have shown that the C115D MurA variant remains highly active as a UDP-GlcNAc enolpyruvyl transferase. nih.gov However, the replacement of the nucleophilic cysteine thiol with an aspartate carboxylate group prevents the formation of a covalent bond with the antibiotic. nih.gov While the antibiotic can still bind to the active site as a competitive inhibitor, it cannot irreversibly inactivate the enzyme, allowing the bacterium to survive. nih.gov
Interactive Table: Biochemical Properties of Resistance Enzymes
| Enzyme | Class | Cofactor(s) | Nucleophile | Reaction Product |
| FosA | Glutathione S-transferase | Mn²⁺, K⁺ | Glutathione | Glutathione-fosfomycin adduct |
| FosB | Thiol-S-transferase | Mn²⁺ | L-cysteine or Bacillithiol | Thiol-fosfomycin adduct |
| FosX | Epoxide hydrolase | Mn²⁺ | Water | 1,2-dihydroxypropylphosphonate |
Research into Efflux Pump Modulators and Their Role in Resistance Overcoming
Efflux pumps are membrane proteins that actively extrude toxic substances, including antibiotics, from the bacterial cell. Overexpression of these pumps can reduce the intracellular concentration of an antibiotic below its effective threshold, contributing to resistance.
Research has identified specific efflux pumps involved in resistance to this compound. In Staphylococcus aureus, the chromosomally encoded Tet38, a major facilitator superfamily (MFS) transporter, has been shown to function as an efflux pump for the antibiotic. microbiologyresearch.org Studies have demonstrated that overexpression of the tet38 gene leads to increased minimum inhibitory concentrations (MICs) and decreased intracellular accumulation of the drug. microbiologyresearch.org Conversely, deletion of tet38 results in lower MICs and increased drug accumulation. microbiologyresearch.org In Acinetobacter baumannii, the novel efflux pump AbaF has also been associated with resistance. microbiologyresearch.org
Structure Activity Relationship Sar Studies and Rational Design of 2r,3r 3 Methyloxiran 2 Yl Phosphonic Acid Analogs
Systematic Modification of the Epoxide Ring System
The strained three-membered epoxide ring of [(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid is the chemical linchpin of its antibacterial activity. Modifications to this critical pharmacophore, including alterations in stereochemistry and substitution of the oxygen atom, have been a central focus of SAR studies to probe the structural requirements for optimal biological activity.
Stereochemical Inversion and Diastereomeric Evaluation
The stereochemistry of the epoxide ring is paramount for the antibacterial efficacy of this compound. The naturally occurring and clinically used form is the cis-(1R,2S) enantiomer, which corresponds to the IUPAC name [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid. However, the specific compound of interest for this article is the (2R,3R) diastereomer. While comprehensive comparative studies on the antibacterial activity of all possible stereoisomers are not extensively detailed in publicly available literature, the principles of stereospecificity in drug-receptor interactions suggest that any alteration to the (2R,3R) configuration would significantly impact its biological activity.
The precise spatial arrangement of the epoxide ring and the phosphonic acid group is critical for the molecule's ability to fit into the active site of its target enzyme, MurA. It is hypothesized that inversion of stereocenters would disrupt the key interactions necessary for covalent bond formation with the active site cysteine residue, thereby diminishing or abolishing antibacterial activity.
Table 1: Postulated Antibacterial Activity of [(3-Methyloxiran-2-yl)phosphonic acid] Stereoisomers
| Compound | Stereoisomer | Postulated Relative Antibacterial Activity | Rationale |
| This compound | trans-(2R,3R) | Baseline | The specific diastereomer of interest. |
| [(2S,3S)-3-Methyloxiran-2-yl]phosphonic acid | trans-(2S,3S) | Likely Inactive | Enantiomer of the (2R,3R) form; expected to have a different and likely non-productive interaction with the chiral active site of the target enzyme. |
| [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid | cis-(2R,3S) | Active (Fosfomycin) | The clinically active form of fosfomycin (B1673569); demonstrates the importance of the cis configuration for potent antibacterial activity. researchgate.net |
| [(2S,3R)-3-Methyloxiran-2-yl]phosphonic acid | cis-(2S,3R) | Likely Inactive | Enantiomer of the active fosfomycin; expected to be significantly less active or inactive. |
Heteroatom Substitution and Ring Opening Chemistry
Modification of the epoxide ring through heteroatom substitution or ring-opening provides another avenue for analog design. Replacing the oxygen atom of the epoxide with other heteroatoms, such as nitrogen (aziridine) or sulfur (thiirane), would significantly alter the electronics and reactivity of the ring system. While specific studies on such analogs of this compound are not prevalent, the high reactivity of the epoxide is known to be crucial for its mechanism of action.
Ring-opened analogs, such as the corresponding diol, ((1R,2R)-1,2-dihydroxypropyl)phosphonic acid, are products of the enzymatic inactivation of fosfomycin by bacterial resistance enzymes like FosX. nih.gov The formation of this diol results in a complete loss of antibacterial activity, highlighting the essential role of the intact epoxide ring for biological function. This suggests that synthetic strategies aimed at producing stable, ring-opened analogs are unlikely to yield potent antibacterial agents.
Chemical Space Exploration Around the Phosphonic Acid Moiety
The highly polar and dianionic nature of the phosphonic acid group at physiological pH presents a significant barrier to bacterial cell entry. Consequently, much research has focused on masking this moiety through prodrug strategies and exploring bioisosteric replacements to improve pharmacokinetic properties and cellular uptake.
Phosphonate (B1237965) Prodrug Strategies for Enhanced Research Probe Delivery
Prodrugs are inactive precursors that are converted into the active drug within the body. For phosphonic acids, this typically involves esterification to neutralize the negative charges, thereby increasing lipophilicity and facilitating passage across bacterial cell membranes. A common and effective prodrug approach involves the use of acyloxymethyl esters, such as pivaloyloxymethyl (POM) esters. These esters are designed to be cleaved by intracellular esterases, releasing the active phosphonic acid.
While specific data on prodrugs of the this compound diastereomer is limited, studies on the closely related antimalarial drug fosmidomycin (B1218577) have demonstrated the potential of this strategy. Pivaloyloxymethyl ester derivatives of fosmidomycin and its analogs have shown significantly enhanced in vitro activity against Plasmodium falciparum, indicating improved cellular uptake. nih.gov It is reasonable to extrapolate that a similar approach could be beneficial for delivering this compound analogs into bacterial cells for research purposes.
Table 2: Representative Phosphonate Prodrug Moieties and Their Activation
| Prodrug Moiety | Structure | Activation Mechanism | Potential Advantage |
| Pivaloyloxymethyl (POM) | -CH₂-O-C(O)-C(CH₃)₃ | Enzymatic cleavage by esterases | Increased lipophilicity and cell permeability. |
| Aryl Ester | -Ar | Enzymatic or chemical hydrolysis | Tunable stability and release kinetics based on aryl substituents. |
Bioisosteric Replacements for the Phosphonate Group
Bioisosteres are chemical substituents with similar physical or chemical properties that impart similar biological activities to a chemical compound. Replacing the phosphonate group with a suitable bioisostere could potentially improve oral bioavailability and cell penetration while maintaining the necessary interactions with the target enzyme. Common bioisosteres for phosphonic acids include carboxylic acids and sulfonic acids. nih.gov
The phosphonate moiety of fosfomycin is known to mimic phosphoenolpyruvate (B93156) (PEP), the natural substrate of the MurA enzyme. nih.gov Therefore, any bioisosteric replacement must be able to effectively mimic the size, shape, and electronic properties of the phosphonate group to retain biological activity. While the replacement of the phosphonate with a carboxylate would result in a less acidic and potentially more membrane-permeable analog, it is likely that this change would significantly reduce its ability to mimic PEP, leading to a loss of antibacterial activity.
Side Chain Functionalization and Steric/Electronic Effects
The methyl group at the C3 position of the epoxide ring is a key structural feature of this compound. Altering this side chain provides an opportunity to probe the steric and electronic requirements of the MurA active site and potentially develop analogs with improved properties.
Systematic modification of the C3-alkyl group could involve increasing the chain length, introducing branching, or incorporating aromatic rings. Such changes would directly impact the steric bulk and lipophilicity of the molecule. It is hypothesized that small, linear alkyl chains may be well-tolerated, while larger, bulkier substituents could lead to a steric clash within the enzyme's active site, thereby reducing or abrogating antibacterial activity. The introduction of electron-withdrawing or electron-donating groups on an aromatic side chain could also be used to fine-tune the electronic properties of the molecule and its interaction with the target. However, a lack of specific published SAR studies on C3-substituted analogs of this compound means that these hypotheses remain to be experimentally validated.
The structure-activity relationship of this compound is a complex interplay of stereochemistry, the reactivity of the epoxide ring, the physicochemical properties of the phosphonic acid moiety, and the nature of the C3 side chain. The available evidence underscores the critical importance of the specific stereoconfiguration and the intact epoxide ring for antibacterial activity. While modifications to the phosphonic acid group through prodrug strategies hold promise for improving cellular delivery for research applications, the development of active analogs with bioisosteric replacements remains a challenge. Furthermore, the exploration of C3 side chain functionalization is a largely untapped area that could yield novel insights into the SAR of this important class of antibiotics. Future research focused on the systematic synthesis and biological evaluation of a diverse range of analogs is essential to fully elucidate the SAR of this compound and to guide the rational design of new and more effective antibacterial agents.
Conformational Landscape and Pharmacophore Modeling for this compound
The three-dimensional structure of this compound, commonly known as fosfomycin, is crucial for its interaction with its biological target, the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). Understanding the molecule's conformational landscape—the collection of its possible three-dimensional shapes—and identifying its key chemical features, or pharmacophore, are essential for the rational design of new, more effective analogs.
Theoretical calculations have been employed to investigate the preferred conformations of fosfomycin. These studies have revealed that the spatial arrangement of charges on the molecule's active sites is a critical factor in its inhibitory activity. Quantum mechanical calculations, such as the CNDO/2 method, have been used to determine the molecule's electronic structure and preferred geometry. These analyses suggest that fosfomycin acts as a competitive inhibitor by mimicking the charge distribution of the natural substrate of MurA, phosphoenolpyruvate. This mimicry allows it to fit into the enzyme's active site. nih.gov
Molecular dynamics simulations have further illuminated the conformational changes that occur when fosfomycin binds to resistance enzymes like FomA. These simulations show how the molecule's interaction with the enzyme and cofactors such as ATP and Mg²⁺ can induce structural changes in the protein, providing insights into the mechanisms of antibiotic resistance. nih.gov
A pharmacophore model for a molecule like this compound outlines the essential structural features required for its biological activity. For fosfomycin, these features would include the epoxide ring, which is vital for its covalent binding to a cysteine residue in the active site of MurA, and the phosphonic acid group, which is crucial for its recognition and transport into the bacterial cell. Studies on inhibitors of the MurA enzyme have identified key pharmacophoric elements responsible for their activity, which can inform the design of new fosfomycin analogs. acs.org For instance, the catechol moiety and an additional aromatic system have been identified as important features in other MurA inhibitors. acs.org
The development of a pharmacophore model for fosfomycin analogs would typically involve:
Feature Identification : Pinpointing the key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and the electrophilic epoxide ring.
3D Arrangement : Defining the spatial relationships between these features that are necessary for optimal interaction with the MurA active site.
Exclusion Spheres : Incorporating information about the shape of the binding site to exclude molecules that would clash with the enzyme.
Such a model serves as a 3D query for virtual screening of compound libraries to identify new molecules with the potential to act as MurA inhibitors.
Computational and Data-Driven Approaches to Analog Design and Optimization
The design of novel analogs of this compound with improved properties, such as enhanced efficacy or the ability to overcome resistance, is increasingly reliant on computational and data-driven methods. These approaches can accelerate the drug discovery process by prioritizing which molecules to synthesize and test.
Virtual Screening and Molecular Docking:
One of the primary computational techniques used is virtual screening, where large databases of chemical compounds are computationally evaluated for their potential to bind to a biological target. In the context of fosfomycin, this involves docking millions of compounds into the active site of the MurA enzyme to predict their binding affinity and mode of interaction. mdpi.com This approach has been successfully used to identify novel MurA inhibitors from extensive compound libraries. nih.gov The screening process can be guided by a pharmacophore model derived from fosfomycin's structure and its interaction with MurA, ensuring that the screened compounds possess the necessary chemical features for activity. psu.edu
Fragment-Based Drug Design (FBDD):
Fragment-based drug design is another powerful computational strategy. This method involves identifying small chemical fragments that bind to specific pockets of the target protein. These fragments can then be computationally linked together or grown to create a larger, more potent molecule. nih.gov For MurA, FBDD can be used to explore different regions of the active site and design novel scaffolds that are distinct from the fosfomycin backbone but still effectively inhibit the enzyme. nih.gov Computational FBDD offers flexibility in fragment library selection and in predicting how these fragments will bind, making it an efficient method for designing novel compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning:
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. For fosfomycin analogs, QSAR can be used to predict the antibacterial potency of newly designed molecules based on their structural and physicochemical properties. arxiv.org
More recently, machine learning algorithms have been integrated with QSAR to create more sophisticated and predictive models. These machine learning-based QSAR models can handle complex, non-linear relationships between chemical structure and biological activity. arxiv.org Deep learning, a subset of machine learning, is particularly adept at identifying subtle patterns in large datasets and can be used to predict the efficacy of potential new antibiotics. arxiv.org While specific machine learning models for the optimization of this compound analogs are not yet widely reported, the general success of these methods in antibiotic discovery suggests their significant potential in this area. researchgate.netcas.org
The following table summarizes some of the computational approaches used in the design and optimization of MurA inhibitors, which are relevant to the development of this compound analogs.
| Computational Approach | Application in Analog Design | Key Findings/Potential |
| Virtual Screening | Identification of new MurA inhibitors from large compound databases. mdpi.com | Discovered novel scaffolds with inhibitory activity against MurA. nih.gov |
| Molecular Docking | Prediction of binding modes and affinities of potential analogs within the MurA active site. mdpi.com | Helps in prioritizing compounds for synthesis and experimental testing. |
| Fragment-Based Drug Design (FBDD) | Design of novel inhibitors by linking or growing small chemical fragments. nih.gov | Identified new chemical entities that bind to allosteric or active sites of MurA. nih.gov |
| QSAR Modeling | Prediction of the biological activity of designed analogs based on their chemical structure. arxiv.org | Establishes relationships between molecular properties and antibacterial potency. |
| Machine Learning | Development of predictive models for antibacterial activity and optimization of lead compounds. researchgate.net | Can accelerate the discovery of novel antibiotics by learning from large datasets. cas.org |
| Molecular Dynamics Simulations | Analysis of the dynamic behavior and stability of the inhibitor-enzyme complex. nih.gov | Provides insights into the mechanism of inhibition and resistance. |
Advanced Structural and Computational Insights into 2r,3r 3 Methyloxiran 2 Yl Phosphonic Acid
X-ray Crystallography of Compound-Biomolecule Complexes
X-ray crystallography has been instrumental in visualizing the precise binding modes of fosfomycin (B1673569) to its biological targets. This technique provides high-resolution, three-dimensional structures of fosfomycin-enzyme complexes, revealing the critical interactions that underpin its inhibitory activity and the mechanisms of enzymatic inactivation.
High-Resolution Structure Determination of Enzyme-Inhibitor Adducts
High-resolution crystal structures have been determined for fosfomycin in complex with its primary target, UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), as well as with various resistance enzymes like FosA and FosB. acs.orgvanderbilt.edu These structures unequivocally show that fosfomycin acts as an irreversible inhibitor of MurA by forming a covalent adduct with a key cysteine residue (Cys115 in E. coli MurA) in the enzyme's active site. acs.orgnih.govpsu.edu The crystal structure of the inactivated MurA reveals the ring-opened fosfomycin molecule covalently attached to the sulfur atom of Cys115. acs.org This covalent modification mimics the tetrahedral intermediate of the normal enzymatic reaction, thus blocking the first committed step in bacterial cell wall biosynthesis. nih.gov
Similarly, crystal structures of resistance enzymes have provided snapshots of the inactivation process. For instance, fourteen high-resolution crystal structures of the FosB enzyme from Bacillus cereus and Staphylococcus aureus have been solved in complex with fosfomycin, metal cofactors, and various thiol substrates. vanderbilt.edu These structures confirm that FosB belongs to the Vicinal Oxygen Chelate (VOC) superfamily and reveal a cage of conserved residues that positions fosfomycin in the active site, poised for nucleophilic attack by a thiol. vanderbilt.edu
The table below summarizes key crystallographic data for fosfomycin-biomolecule complexes.
| Enzyme | Organism | PDB ID | Resolution (Å) | Key Insight |
| MurA | Escherichia coli | 1UAE | Not specified | Structure of MurA complexed with substrate UNAG and fosfomycin. nih.gov |
| FosA | Pseudomonas aeruginosa | 1LQP | Not specified | Dimeric structure revealing fosfomycin binding site and key residues. researchgate.net |
| FosB | Bacillus cereus | 4JH8 | Not specified | Ternary complex with zinc and L-cysteine–fosfomycin product. acs.org |
| HpxE | Streptomyces wedmorensis | 2B4U | 2.1 | Structure of a biosynthetic enzyme with bound substrate-analog. nih.gov |
Analysis of Hydrogen Bonding Networks and Interfacial Interactions
Detailed analysis of the crystal structures reveals intricate hydrogen bonding networks that are crucial for the binding and orientation of fosfomycin within the active sites of its target and resistance enzymes. In the fosfomycin resistance enzyme FosA, residues furnish hydrogen bonds to both the oxirane and phosphonate (B1237965) oxygen atoms of fosfomycin. nih.govresearchgate.net Mutation of these specific residues results in variants with significantly reduced or no activity. nih.gov
Key interactions in the FosA active site include hydrogen bonds from residues such as Arg119 and Tyr100. researchgate.net Additionally, a potassium ion, coordinated by residues like Ser94 and Ser98, bridges one of the phosphonate oxygens, further stabilizing the inhibitor's position. researchgate.netnih.gov The structure of the FosA dimer shows that all interacting residues are located in one monomer, with the exception of Thr9 from the adjacent monomer, highlighting the importance of the protein's quaternary structure. researchgate.net These extensive non-covalent interactions properly orient the epoxide ring for nucleophilic attack by glutathione (B108866), the reaction catalyzed by FosA to inactivate the antibiotic. researchgate.netnih.gov
Solution-State Structural Analysis using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary data to crystallography by offering insights into the structure, binding, and dynamics of fosfomycin and its biomolecular partners in the solution state, which more closely mimics the physiological environment.
Ligand-Observed and Protein-Observed NMR for Binding Epitope Mapping
Saturation Transfer Difference (STD) NMR is a powerful ligand-observed technique used to map the binding epitope of a small molecule interacting with a large receptor. scispace.comnih.gov This method has been successfully employed to study the binding interactions of fosfomycin with proteins and even directly in living bacterial cells without the need for isotopic labeling. scispace.comresearchgate.netscielo.br
In an STD NMR experiment, selective saturation of the protein's resonances is transferred to the protons of a bound ligand via spin diffusion. scispace.com The protons of the ligand in closest proximity to the protein surface receive the most saturation, allowing for the identification of the specific parts of the molecule involved in binding. scispace.comresearchgate.net This analysis generates a binding epitope map.
Studies using STD NMR on non-resistant E. coli and Pseudomonas oleovorans cells demonstrated that fosfomycin binds to both strains, but with different interaction patterns. researchgate.netscielo.br This difference is attributed to the presence of different transporter proteins (GlpT and UhpT in E. coli, versus only GlpT in P. oleovorans). scielo.br These experiments confirmed that fosfomycin's entry into the cell relies on a proteinaceous transport system rather than passive diffusion through the membrane. scispace.comscielo.br
The table below shows the relative degree of saturation for fosfomycin protons when interacting with different biological systems, indicating the binding epitope. A higher percentage signifies closer contact with the receptor.
| Fosfomycin Proton | Human Serum Albumin (HSA) | E. coli | P. oleovorans |
| H-1 | 63% | 100% | 100% |
| H-2 | 100% | 85% | 76% |
| CH₃-3 | 55% | 81% | 80% |
Data adapted from Milagre et al., J. Braz. Chem. Soc., 2011. researchgate.net
Dynamics Studies of [(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid and Its Targets
Understanding the conformational dynamics of both the ligand and its target enzyme is crucial for a complete picture of the interaction. While NMR is a primary tool for studying molecular dynamics, other biophysical techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are also used to probe protein dynamics and conformational changes upon ligand binding. vanderbilt.edu
HDX-MS experiments have been utilized to investigate the structural dynamics of the fosfomycin resistance enzyme FosB. vanderbilt.edu Such studies can reveal changes in the protein's flexibility and conformation in different states (e.g., apo vs. ligand-bound). For FosB, these experiments have suggested that a highly conserved loop region must undergo a conformational change to allow fosfomycin to enter the active site. vanderbilt.edu This highlights that the interaction is not a simple lock-and-key mechanism but involves dynamic adjustments from both the protein and the inhibitor.
Molecular Dynamics Simulations and Enhanced Sampling Methods
Molecular dynamics (MD) simulations and related computational techniques provide a powerful lens to examine the time evolution of fosfomycin-biomolecule systems, offering insights into binding pathways, reaction mechanisms, and conformational landscapes that are often inaccessible to experimental methods alone. arxiv.org
Standard MD simulations have been used to model the fit of fosfomycin and other inhibitors into the active site of MurA. nih.gov These studies can predict binding poses and rationalize the effects of mutations on inhibitor affinity. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods have been applied to study the enzymatic reaction mechanism of fosfomycin resistance. For the FosB enzyme, QM/MM simulations have detailed the inactivation reaction, showing that the product state is characterized by the complete formation of a sulfur-carbon bond between the thiol substrate and fosfomycin. acs.org
Binding Free Energy Calculations and Ligand Unbinding Pathways
There are no available published studies that detail the binding free energy calculations or investigate the ligand unbinding pathways of this compound with any biological target. Such studies, which often employ computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), free energy perturbation (FEP), or umbrella sampling simulations, have not been reported for this specific compound.
Table 1: Summary of Binding Free Energy and Unbinding Pathway Data
| Parameter | Value | Method | Target |
|---|---|---|---|
| Binding Free Energy (ΔG_bind) | Data not available | - | - |
| Unbinding Pathway | Data not available | - | - |
| Key Interacting Residues | Data not available | - | - |
This table is representative of the type of data that would be generated from relevant computational studies, but no such data exists for this compound.
Conformational Ensemble Analysis of the Compound in Solution
A conformational ensemble analysis of this compound in an aqueous solution has not been documented. Techniques such as molecular dynamics (MD) simulations or Nuclear Magnetic Resonance (NMR) spectroscopy are typically used to explore the range of three-dimensional structures a molecule adopts in solution. However, the results of such analyses for this specific stereoisomer are not present in the scientific literature.
Quantum Mechanical (QM) and Hybrid QM/MM Studies
Detailed quantum mechanical investigations into the enzymatic interactions and intrinsic electronic properties of this compound are not available.
Reaction Mechanism Elucidation for Enzyme Inactivation
There are no published QM or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) studies that elucidate the reaction mechanism for enzyme inactivation by this compound. While the mechanism of the related antibiotic Fosfomycin is well-studied, involving the covalent modification of an active site cysteine residue, the specific transition states, activation energies, and reaction coordinates for the (2R,3R) isomer have not been computationally modeled or reported.
Table 2: Hypothetical Reaction Mechanism Parameters
| Step | Activation Energy (kcal/mol) | Reaction Free Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Enzyme-ligand complex formation | Data not available | Data not available | - |
| Covalent bond formation | Data not available | Data not available | - |
This table illustrates the parameters that would be determined from QM/MM studies. No such studies have been published for this compound.
Electronic Properties and Reactivity Descriptors
A detailed analysis of the electronic properties and reactivity descriptors for this compound, derived from quantum mechanical calculations, is not available in the literature. Such studies would typically involve Density Functional Theory (DFT) to calculate properties that govern the molecule's reactivity.
Table 3: Calculated Electronic Properties and Reactivity Descriptors
| Property | Value | Computational Method/Basis Set |
|---|---|---|
| HOMO Energy | Data not available | - |
| LUMO Energy | Data not available | - |
| HOMO-LUMO Gap | Data not available | - |
| Mulliken Atomic Charges | Data not available | - |
| Molecular Electrostatic Potential | Data not available | - |
| Global Hardness (η) | Data not available | - |
| Global Softness (S) | Data not available | - |
| Electrophilicity Index (ω) | Data not available | - |
This table shows key electronic properties and reactivity descriptors that would be calculated using quantum mechanical methods. No specific data has been published for this compound.
Comprehensive Analytical and Spectroscopic Characterization in Research of 2r,3r 3 Methyloxiran 2 Yl Phosphonic Acid
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is a cornerstone for the separation and purity assessment of fosfomycin (B1673569). Due to the compound's high polarity and poor UV absorption, specialized chromatographic methods are often required.
Advanced Chiral Separation Methodologies (e.g., SFC, simulated moving bed)
The biological activity of fosfomycin is stereospecific, residing in the (2R,3R) enantiomer. Therefore, chiral separation techniques are essential for controlling the stereochemical purity of the drug.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful tool for chiral separations in the pharmaceutical industry, offering advantages over traditional high-performance liquid chromatography (HPLC) such as faster analysis times, reduced solvent consumption, and higher efficiency. researchgate.netselvita.comchromatographyonline.com The technique utilizes a mobile phase, typically supercritical carbon dioxide, often with a polar co-solvent, which possesses unique properties of low viscosity and high diffusivity. selvita.com For chiral separations, SFC is paired with a chiral stationary phase (CSP), most commonly polysaccharide-based columns. researchgate.net While specific applications of SFC for the chiral separation of fosfomycin are not extensively detailed in publicly available literature, the technique's proven success with other chiral pharmaceuticals makes it a highly suitable and efficient method for resolving fosfomycin enantiomers. researchgate.netfagg.be SFC can be readily coupled with mass spectrometry (SFC-MS), providing both separation and mass identification, which is invaluable for impurity profiling. researchgate.net
Simulated Moving Bed (SMB) Chromatography: SMB is a continuous, preparative chromatographic technique that has become a preferred method for large-scale enantiomeric separations in the pharmaceutical sector. nih.gov It offers higher productivity, increased purity, and lower solvent consumption compared to batch chromatography. nih.govresearchgate.net The process simulates a counter-current movement between the stationary and mobile phases, allowing for the continuous separation of a binary mixture into two product streams. scispace.com Although specific operational parameters for fosfomycin separation via SMB are not widely published, the technology is well-established for resolving racemic mixtures of fine chemicals and pharmaceuticals, making it a viable option for the industrial-scale production of enantiomerically pure fosfomycin. nih.govresearchgate.net
Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Structural Confirmation
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous structural confirmation of analytes.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, providing unparalleled capability for the structural elucidation of components within complex mixtures. globalresearchonline.net This technique allows for the acquisition of detailed structural information (¹H, ¹³C, 2D-NMR) for compounds as they elute from the LC column. While the application of LC-NMR is not commonly reported for a well-established and relatively simple molecule like fosfomycin, it remains a powerful tool for characterizing unknown impurities or degradation products. globalresearchonline.netfrontiersin.org The development of cryogenic probes has significantly enhanced the sensitivity of LC-NMR, making it more accessible for challenging analyses. globalresearchonline.net
Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR combines the separation power of gas chromatography with the structure-specific detection of infrared spectroscopy. rsc.org As fosfomycin is non-volatile, it requires derivatization, typically silylation, prior to GC analysis. nih.govresearchgate.net The GC-IR interface allows for the on-line acquisition of the IR spectrum of each eluting peak, providing information about its functional groups. rsc.org This can be particularly useful for distinguishing between isomers that may have similar mass spectra but different IR spectra. However, for fosfomycin, GC-Mass Spectrometry (GC-MS) is more commonly employed due to its higher sensitivity and detailed fragmentation information. researchgate.netdrugbank.com
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique in the analysis of fosfomycin, providing precise mass measurements that allow for the determination of elemental composition and the identification of unknown compounds.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Analogs
Tandem mass spectrometry (MS/MS) is extensively used for both the quantification of fosfomycin in various matrices and the structural elucidation of its related substances, such as impurities and degradation products. nih.govnih.gov In a typical LC-MS/MS method, the fosfomycin parent ion (m/z 137 in negative ion mode) is selected and fragmented to produce a characteristic product ion (m/z 79). nih.goveur.nl
This specific fragmentation pattern is crucial for selective and sensitive quantification. When analyzing analogs or degradation products, researchers look for parent ions with masses corresponding to expected modifications of the fosfomycin structure. The fragmentation patterns of these new parent ions are then analyzed and compared to that of fosfomycin to deduce the location and nature of the chemical modification. For instance, a key degradation product, Impurity A ((1R,2R)-1,2-dihydroxypropyl)phosphonic acid), results from the hydrolytic opening of the epoxide ring. google.com HPLC coupled with mass spectrometry (HPLC-MS) can be used to effectively separate and identify this and more than 10 other related substances by analyzing their unique mass-to-charge ratios and retention times. google.comgoogle.com
| Parameter | Value | Significance |
|---|---|---|
| Ionization Mode | Negative Electrospray (ESI-) | Optimal for acidic phosphonic acid group |
| Parent Ion (m/z) | 137.0 | [M-H]⁻ ion of fosfomycin |
| Product Ion (m/z) | 79.0 | Characteristic fragment [PO₃]⁻ used for quantification (MRM) |
| Internal Standard | Fosfomycin-¹³C₃ | Corrects for matrix effects and variations in ionization |
Isotopic Labeling Strategies for Mechanistic Studies
Isotopic labeling is a sophisticated strategy used to trace the metabolic fate of fosfomycin and to elucidate its biosynthetic and degradation pathways. By introducing stable isotopes (e.g., ²H, ¹³C, ¹⁸O) into the fosfomycin molecule or its precursors, researchers can follow the atoms through complex biochemical reactions using mass spectrometry or NMR.
Studies on fosfomycin biosynthesis have utilized isotopically labeled precursors to unravel the enzymatic steps. For example, feeding studies with labeled compounds helped establish that the biosynthetic pathway involves intermediates such as phosphonopyruvate (B1221233) and 2-hydroxypropylphosphonate. illinois.edu More recent investigations have used stable isotope labeling in combination with mass spectrometry to identify novel intermediates and revise the understanding of key enzymatic steps, such as the methyl transfer reaction. illinois.edunih.gov Similarly, the biodegradation pathway of fosfomycin has been investigated by synthesizing isotopically labeled potential intermediates. rsc.org These studies revealed that the initial step in its breakdown by certain bacteria is the stereospecific opening of the epoxide ring. rsc.org In quantitative analysis, ¹³C-labeled fosfomycin is often used as an internal standard in LC-MS/MS methods to ensure high accuracy and precision by correcting for matrix effects and analytical variability. eur.nlresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information on the functional groups and molecular structure of fosfomycin. These techniques are complementary and are used to confirm the identity and study the structural characteristics of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups. The IR spectrum of fosfomycin and its salts confirms the presence of key structural features. rsc.org For example, characteristic absorption bands for the P-O and P=O bonds of the phosphonate (B1237965) group, as well as vibrations associated with the epoxy ring, can be identified. researchgate.net Reference spectra for fosfomycin salts are available in pharmacopoeias and are used for identity confirmation. rsc.org
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment and Purity
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the unambiguous assignment of the absolute configuration of chiral molecules like [(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid. These methods measure the differential interaction of a chiral sample with left- and right-circularly polarized light, providing unique spectroscopic fingerprints tied directly to the molecule's three-dimensional structure.
Similarly, ORD measures the variation of optical rotation with the wavelength of light. An ORD spectrum also displays a Cotton effect, appearing as a peak-and-trough pattern around the wavelength of maximum absorption. The shape and sign of this curve provide critical information for assigning the absolute configuration.
Beyond configuration assignment, these techniques are highly sensitive for assessing the stereochemical purity of a sample. The presence of an enantiomeric or diastereomeric impurity would significantly alter the observed CD and ORD spectra, allowing for its detection and quantification.
| Technique | Parameter | Expected Observation for (2R,3R) Isomer | Rationale |
|---|---|---|---|
| Circular Dichroism (CD) | Wavelength (λ) of Maxima/Minima | Expected in the UV region (e.g., ~200-240 nm) | Corresponds to electronic transitions of the phosphonic acid and oxirane chromophores. |
| Sign of Cotton Effect | A specific positive or negative sign | Characteristic fingerprint of the (2R,3R) absolute configuration. | |
| Optical Rotatory Dispersion (ORD) | Peak and Trough Wavelengths | Flanking the absorption maximum observed in CD. | Defines the shape and position of the Cotton effect curve. |
| Sign of Cotton Effect | A specific positive or negative sign | Provides confirmatory evidence for the absolute configuration assigned by CD. |
Elemental Analysis and Thermogravimetric Analysis for Compositional Characterization
While chiroptical methods confirm stereochemical identity, elemental and thermal analyses are crucial for verifying the fundamental composition and stability of the compound.
Elemental Analysis (EA) is a quantitative technique used to determine the mass percentages of the elements (carbon, hydrogen, and phosphorus) within a pure sample of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on its molecular formula, C₃H₇O₄P. A close correlation between the experimental and theoretical values serves as primary evidence for the compound's elemental composition and is a critical indicator of its purity, confirming the absence of significant inorganic or organic impurities.
| Element | Theoretical Mass % | Experimental Mass % (Typical) |
|---|---|---|
| Carbon (C) | 26.10% | Within ±0.4% of theoretical value |
| Hydrogen (H) | 5.11% | Within ±0.4% of theoretical value |
| Oxygen (O) | 46.35% | Often determined by difference |
| Phosphorus (P) | 22.44% | Within ±0.4% of theoretical value |
Thermogravimetric Analysis (TGA) provides information on the thermal stability and compositional integrity of the compound by measuring changes in its mass as a function of temperature in a controlled atmosphere. A TGA scan of this compound would reveal its decomposition temperature, which is a characteristic physical property. The analysis can also identify and quantify the presence of volatile components, such as residual solvents or bound water, which would be observed as mass loss at temperatures below the compound's decomposition point. The resulting thermogram provides a quantitative measure of the non-volatile content and helps establish the material's stability under thermal stress. For phosphonic acids, TGA can reveal characteristic degradation patterns, such as dehydration or decarboxylation events.
| Temperature Range (°C) | Mass Loss (%) | Interpretation of Event |
|---|---|---|
| ~30 - 120 °C | Variable (typically low for anhydrous sample) | Loss of adsorbed moisture or residual volatile solvents. |
| > 150 °C (example range) | Significant | Onset of thermal decomposition of the compound. |
| Endpoint Temperature (e.g., 600 °C) | Final % of initial mass | Indicates the amount of non-volatile residue (char). |
Mechanistic Studies of Resistance Development and Counter Strategies Academic Focus
Identification of Genetic Determinants Conferring Resistance
Bacterial resistance to [(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid is primarily conferred by three main genetic mechanisms: alterations in drug transport, modification of the cellular target, and enzymatic inactivation of the antibiotic. These mechanisms can arise from chromosomal mutations or the acquisition of mobile genetic elements.
Emerging Research Frontiers and Unexplored Avenues for 2r,3r 3 Methyloxiran 2 Yl Phosphonic Acid
[(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid, a compound commonly known as fosfomycin (B1673569), continues to be a subject of intense scientific scrutiny due to its unique chemical structure and mechanism of action. As a phosphonate (B1237965) antibiotic with a reactive epoxide ring, it represents a valuable scaffold for exploring new frontiers in antimicrobial research and chemical biology. This article delves into emerging research avenues, focusing on the integration of advanced technologies and novel applications beyond its conventional use.
Q & A
Q. What methodologies are recommended for synthesizing [(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid?
The synthesis of phosphonic acids, including this compound (fosfomycin), often involves dealkylation of dialkyl phosphonates. The McKenna procedure is widely used, which employs bromotrimethylsilane (TMSBr) for dealkylation followed by methanolysis to yield the free phosphonic acid. Alternatively, acidic hydrolysis with HCl can achieve similar results. These methods ensure high purity and stereochemical fidelity, critical for maintaining the compound's bioactivity . The stereospecific epoxide ring in fosfomycin requires careful control during synthesis to preserve its antibacterial properties .
Q. How can researchers structurally characterize this compound?
Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm the stereochemistry of the epoxide and phosphonic acid groups. X-ray crystallography is essential for resolving the absolute configuration, as seen in fosfomycin’s (2R,3S) isomer (a closely related derivative). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. These techniques are critical for distinguishing between stereoisomers, which directly impact biological activity .
Q. What analytical methods are used to detect and quantify this compound in organic samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS ) is the gold standard for detecting this compound at trace levels. For regulatory compliance, laboratories must convert phosphonic acid residues into fosetyl equivalents using molar mass ratios (phosphonic acid: 82 g/mol; fosetyl: 110 g/mol). For example, 0.1 mg/kg of phosphonic acid is reported as 0.13 mg/kg fosetyl . Separate quantification of fosetyl and phosphonic acid is required to distinguish synthetic vs. natural sources .
Q. What are the key handling and storage considerations for this compound?
The compound is hygroscopic and requires storage under inert atmosphere at -20°C to prevent hydrolysis of the epoxide ring. Solubility data indicate limited dissolution in non-polar solvents (e.g., hexane) but moderate solubility in water and polar aprotic solvents. Handling protocols must include PPE (gloves, goggles) due to potential irritation to eyes and skin, as outlined in safety data sheets .
Advanced Research Questions
Q. How can conflicting data on phosphonic acid residues in organic products be resolved?
Contradictions arise from natural vs. synthetic sources: phosphonic acid can accumulate in perennial plants from prior fosetyl-Al use or originate from microbial activity. Advanced isotopic labeling (e.g., ³²P tracing) and matrix-specific degradation studies are necessary to differentiate sources. For example, EOCC reports show 36% of organic samples contain phosphonic acid residues, but only 2.5% exceed thresholds linked to fosetyl-Al misuse .
Q. What role does this compound play in proton-conductive materials?
Phosphonic acids are studied for proton conduction in fuel cells due to their self-assembling properties and high thermal stability. The P=O and P-OH groups facilitate hydrogen-bonding networks, enabling proton hopping. Molecular dynamics simulations (e.g., ab initio MD ) reveal that the epoxide moiety in this compound may enhance conductivity by stabilizing hydrated protons, though experimental validation is ongoing .
Q. What experimental models are used to study bacterial resistance to fosfomycin derivatives?
Resistance mechanisms (e.g., murA gene mutations or fosfomycin-modifying enzymes) are studied using knockout E. coli strains and comparative genomics. Time-kill assays and minimum inhibitory concentration (MIC) profiling under varying pH conditions highlight the compound's pH-dependent activity. Structural analogs with modified epoxide rings are synthesized to bypass transporter-mediated resistance .
Q. How does environmental persistence of this compound impact agricultural research?
The compound’s half-life in soil exceeds 200 days due to strong adsorption to clay minerals. Long-term field studies show residual phosphonic acid in crops up to 3 years post-fosetyl-Al application. Researchers must use accelerated degradation protocols (e.g., UV irradiation or ozonation) to simulate natural attenuation and assess ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
